Cas no 2680776-41-2 (4-{(tert-butoxy)carbonyl(5-nitrofuran-2-yl)methylamino}benzoic acid)

4-{(tert-butoxy)carbonyl(5-nitrofuran-2-yl)methylamino}benzoic acid 化学的及び物理的性質
名前と識別子
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- 2680776-41-2
- EN300-28300041
- 4-{[(tert-butoxy)carbonyl][(5-nitrofuran-2-yl)methyl]amino}benzoic acid
- 4-{(tert-butoxy)carbonyl(5-nitrofuran-2-yl)methylamino}benzoic acid
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- インチ: 1S/C17H18N2O7/c1-17(2,3)26-16(22)18(10-13-8-9-14(25-13)19(23)24)12-6-4-11(5-7-12)15(20)21/h4-9H,10H2,1-3H3,(H,20,21)
- InChIKey: GPSNNPCWGYZKFM-UHFFFAOYSA-N
- SMILES: O(C(N(C1C=CC(C(=O)O)=CC=1)CC1=CC=C([N+](=O)[O-])O1)=O)C(C)(C)C
計算された属性
- 精确分子量: 362.11140092g/mol
- 同位素质量: 362.11140092g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 26
- 回転可能化学結合数: 6
- 複雑さ: 532
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3
- トポロジー分子極性表面積: 126Ų
4-{(tert-butoxy)carbonyl(5-nitrofuran-2-yl)methylamino}benzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28300041-1.0g |
4-{[(tert-butoxy)carbonyl][(5-nitrofuran-2-yl)methyl]amino}benzoic acid |
2680776-41-2 | 95.0% | 1.0g |
$943.0 | 2025-03-19 | |
Enamine | EN300-28300041-2.5g |
4-{[(tert-butoxy)carbonyl][(5-nitrofuran-2-yl)methyl]amino}benzoic acid |
2680776-41-2 | 95.0% | 2.5g |
$1848.0 | 2025-03-19 | |
Enamine | EN300-28300041-0.05g |
4-{[(tert-butoxy)carbonyl][(5-nitrofuran-2-yl)methyl]amino}benzoic acid |
2680776-41-2 | 95.0% | 0.05g |
$792.0 | 2025-03-19 | |
Enamine | EN300-28300041-5g |
4-{[(tert-butoxy)carbonyl][(5-nitrofuran-2-yl)methyl]amino}benzoic acid |
2680776-41-2 | 5g |
$2732.0 | 2023-09-07 | ||
Enamine | EN300-28300041-10.0g |
4-{[(tert-butoxy)carbonyl][(5-nitrofuran-2-yl)methyl]amino}benzoic acid |
2680776-41-2 | 95.0% | 10.0g |
$4052.0 | 2025-03-19 | |
Enamine | EN300-28300041-10g |
4-{[(tert-butoxy)carbonyl][(5-nitrofuran-2-yl)methyl]amino}benzoic acid |
2680776-41-2 | 10g |
$4052.0 | 2023-09-07 | ||
Enamine | EN300-28300041-0.5g |
4-{[(tert-butoxy)carbonyl][(5-nitrofuran-2-yl)methyl]amino}benzoic acid |
2680776-41-2 | 95.0% | 0.5g |
$905.0 | 2025-03-19 | |
Enamine | EN300-28300041-0.25g |
4-{[(tert-butoxy)carbonyl][(5-nitrofuran-2-yl)methyl]amino}benzoic acid |
2680776-41-2 | 95.0% | 0.25g |
$867.0 | 2025-03-19 | |
Enamine | EN300-28300041-5.0g |
4-{[(tert-butoxy)carbonyl][(5-nitrofuran-2-yl)methyl]amino}benzoic acid |
2680776-41-2 | 95.0% | 5.0g |
$2732.0 | 2025-03-19 | |
Enamine | EN300-28300041-0.1g |
4-{[(tert-butoxy)carbonyl][(5-nitrofuran-2-yl)methyl]amino}benzoic acid |
2680776-41-2 | 95.0% | 0.1g |
$829.0 | 2025-03-19 |
4-{(tert-butoxy)carbonyl(5-nitrofuran-2-yl)methylamino}benzoic acid 関連文献
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1. Back matter
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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3. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
4-{(tert-butoxy)carbonyl(5-nitrofuran-2-yl)methylamino}benzoic acidに関する追加情報
Introduction to 4-{(tert-butoxy)carbonyl(5-nitrofuran-2-yl)methylamino}benzoic acid (CAS No. 2680776-41-2)
4-{(tert-butoxy)carbonyl(5-nitrofuran-2-yl)methylamino}benzoic acid, identified by its Chemical Abstracts Service (CAS) number 2680776-41-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of benzoic acid derivatives, characterized by its complex functional groups that contribute to its unique chemical properties and potential biological activities. The presence of a tert-butoxy carbonyl group and a 5-nitrofuran-2-yl moiety in its structure suggests a high degree of synthetic complexity, which is often exploited in the development of novel therapeutic agents.
The tert-butoxy carbonyl (Boc) group is a well-known protecting group in organic synthesis, particularly in peptide chemistry, where it safeguards the amine functionality during subsequent reactions. In the context of this compound, the Boc group is attached to a methylamino substituent, which introduces a basic nitrogen atom capable of participating in hydrogen bonding and other interactions with biological targets. This feature makes the compound a valuable intermediate in the synthesis of more complex molecules, such as peptidomimetics and protease inhibitors.
The 5-nitrofuran-2-yl part of the molecule is another critical feature that influences its reactivity and biological profile. Nitroaromatic compounds are widely studied due to their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The nitro group can undergo reduction to an amine or oxidation to a nitroso or diazonium species, depending on the reaction conditions, which provides flexibility in further functionalization. Additionally, the furan ring introduces additional electronic and steric effects that can modulate the compound's interactions with biological receptors.
Recent advancements in drug discovery have highlighted the importance of multifunctional compounds that combine multiple pharmacophores into a single molecule. The structure of 4-{(tert-butoxy)carbonyl(5-nitrofuran-2-yl)methylamino}benzoic acid aligns well with this trend, as it integrates both a protease inhibition moiety and an aromatic system capable of engaging with other biological targets. This dual functionality has been increasingly explored in the development of inhibitors for enzymes involved in cancer progression and inflammation.
In particular, benzoic acid derivatives have shown promise as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in the production of prostaglandins—mediators of pain, inflammation, and fever. The presence of both the benzoic acid core and the nitrofuran substituent suggests that this compound may exhibit COX inhibitory activity, potentially making it useful in treating inflammatory diseases. Furthermore, the Boc-protected amine group provides a handle for further derivatization, allowing chemists to fine-tune its pharmacological properties.
Recent studies have also explored the use of nitroaromatic compounds as prodrugs or bioisosteres in drug design. The nitro group can be metabolically reduced to an amine under physiological conditions, releasing active species that interact with biological targets. This metabolic transformation can be exploited to enhance drug bioavailability or to switch between different pharmacological modes of action depending on the disease context. For instance, nitroaromatic derivatives have been investigated as potential chemotherapeutic agents due to their ability to induce apoptosis in cancer cells through redox cycling.
The synthesis of 4-{(tert-butoxy)carbonyl(5-nitrofuran-2-yl)methylamino}benzoic acid involves multiple steps that showcase modern synthetic methodologies. Key steps include nucleophilic substitution reactions to introduce the 5-nitrofuran-2-yl moiety onto a benzoic acid precursor, followed by protection-deprotection strategies involving the Boc group. Advanced techniques such as palladium-catalyzed cross-coupling reactions may also be employed to construct complex molecular frameworks efficiently. These synthetic approaches highlight the compound's suitability for further exploration in medicinal chemistry.
The potential applications of this compound extend beyond traditional pharmaceuticals into areas such as agrochemicals and materials science. For example, nitroaromatic compounds have been used as intermediates in dye synthesis due to their ability to form stable conjugated systems with vibrant colors. Additionally, their electronic properties make them candidates for use in organic semiconductors or luminescent materials. However, much of this work remains theoretical or preliminary, leaving room for further investigation into their practical utility.
From a regulatory perspective, 4-{(tert-butoxy)carbonyl(5-nitrofuran-2-yl)methylamino}benzoic acid (CAS No. 2680776-41-2) would need to undergo rigorous testing before being considered for clinical use or commercialization. This includes toxicological studies to assess its safety profile and pharmacokinetic evaluations to determine how it is absorbed, distributed, metabolized, and excreted by the body. Such studies are essential for ensuring that any therapeutic applications are both effective and safe for patients.
In conclusion,4-{(tert-butoxy)carbonyl(5-nitrofuran-2-yl)methylamino}benzoic acid represents a promising candidate for further research due to its complex structure and potential biological activities. Its combination of known pharmacophores—such as the benzoic acid core and the nitrofuran substituent—makes it an attractive scaffold for developing novel therapeutics targeting inflammation and cancer. As synthetic chemistry continues to evolve,this compound will likely serve as an important building block for future drug discovery efforts.
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